2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazole, triazole, and pyrimidine rings, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the triazole and pyrimidine rings. Common reagents used in these reactions include bromine, methylhydrazine, and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the triazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar scaffold but with different substituents.
4-Bromo-1-methyl-1H-pyrazole: Contains the pyrazole ring with a bromine substituent but lacks the additional rings
Uniqueness
The uniqueness of 2-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C18H15BrN8 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15BrN8/c1-12-15(19)10-25(23-12)8-7-16-22-18-14-9-21-27(13-5-3-2-4-6-13)17(14)20-11-26(18)24-16/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
HHZLXKOWISAZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CCC2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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